A Technical Guide to the Physical Properties of Boc-Pro-OMe
A Technical Guide to the Physical Properties of Boc-Pro-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe) and its D-enantiomer are pivotal building blocks in modern peptide synthesis and drug discovery. As protected amino acid derivatives, their physical characteristics are fundamental to their application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This technical guide provides a comprehensive overview of the key physical properties of Boc-Pro-OMe, details generalized experimental protocols for their determination, and illustrates its primary application in a logical workflow.
Core Physical and Chemical Properties
Boc-Pro-OMe is commercially available as both the L- and D-enantiomers. The physical properties can vary slightly between suppliers, but the following tables summarize the generally accepted data for both forms.
Table 1: General Physical Properties of Boc-L-Pro-OMe
| Property | Value | Reference |
| CAS Number | 59936-29-7 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][] |
| Boiling Point | 140 °C[1] ; 135 °C / 16 mmHg[4][5] | [1][4][5] |
| Density | 1.120 g/cm³ | [1] |
| Optical Rotation | [α]₂₀/D = -59 ± 2° (c=1 in Chloroform) | [2] |
| Solubility | Slightly soluble in water | [4][6] |
| Storage Temperature | 2-8 °C | [1][4] |
Table 2: General Physical Properties of Boc-D-Pro-OMe
| Property | Value | Reference |
| CAS Number | 73323-65-6 | [7] |
| Molecular Formula | C₁₁H₁₉NO₄ | [7] |
| Molecular Weight | 229.3 g/mol | [7] |
| Appearance | Data not consistently available (often an oil) | |
| Boiling Point | 288.6 ± 33.0 °C (Predicted) | [8] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [8] |
| Optical Rotation | [α]₂₀/D = +63 ± 2º (c=1 in MeOH) | [7] |
| Solubility | Soluble in DMSO | [8] |
| Storage Temperature | 0-8 °C | [7] |
Experimental Protocols for Physical Property Determination
Boiling Point Determination (Reduced Pressure)
The boiling point of Boc-Pro-OMe is often reported under reduced pressure to prevent decomposition at high temperatures.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: A small volume of Boc-Pro-OMe is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Procedure: The system is evacuated to the desired pressure (e.g., 16 mmHg). The sample is then heated gently. The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. This stable temperature is the boiling point at that specific pressure.
Optical Rotation Measurement
Optical rotation is a critical measure of enantiomeric purity.
Protocol:
-
Instrument: A polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).
-
Sample Preparation: A solution of Boc-Pro-OMe is prepared by accurately weighing a sample and dissolving it in a specific volume of a designated solvent (e.g., chloroform (B151607) or methanol) to a known concentration (e.g., 1 g/100 mL).
-
Measurement: The polarimeter sample tube is first filled with the pure solvent to zero the instrument. Then, the tube is filled with the prepared sample solution. The observed optical rotation (α) is measured at a constant temperature (e.g., 20°C).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Solubility Assessment
A qualitative assessment of solubility is often sufficient for practical applications.
Protocol:
-
Solvent Selection: A range of solvents of varying polarity are selected (e.g., water, ethanol, dichloromethane, dimethylformamide).
-
Procedure: A small, measured amount of Boc-Pro-OMe is added to a test tube. A small volume of the selected solvent is added incrementally with agitation (e.g., vortexing). The solubility is observed and can be categorized as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-Pro-OMe is as a protected amino acid in solid-phase peptide synthesis (SPPS) using the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. The following diagram illustrates a generalized workflow for the incorporation of a Boc-Pro residue into a growing peptide chain on a solid support.
Caption: Generalized workflow for Boc-based solid-phase peptide synthesis.
This workflow highlights the key steps of deprotection, neutralization, and coupling that are repeated to elongate the peptide chain. Boc-Pro-OH, which can be derived from Boc-Pro-OMe via hydrolysis, is the species that is typically activated and coupled to the free amine of the resin-bound peptide.
Conclusion
A thorough understanding of the physical properties of Boc-Pro-OMe is essential for its effective use in research and development. The data and protocols presented in this guide offer a foundational resource for scientists and professionals in the field of peptide chemistry and drug development, enabling more efficient and reliable synthetic outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. chempep.com [chempep.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. BOC-D-PRO-OME Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
